molecular formula C15H14N2O2 B3054497 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine CAS No. 60772-57-8

2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3054497
CAS No.: 60772-57-8
M. Wt: 254.28 g/mol
InChI Key: VUOKPQYEEBIYEM-UHFFFAOYSA-N
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Description

2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities . The structure of this compound consists of a pyridine ring fused with an oxazole ring and a phenyl group substituted with an isopropoxy group at the 3-position.

Chemical Reactions Analysis

2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with essential bacterial enzymes and proteins . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to bacterial cell death.

Comparison with Similar Compounds

2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine can be compared with other oxazolo[4,5-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10(2)18-12-6-3-5-11(9-12)15-17-14-13(19-15)7-4-8-16-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOKPQYEEBIYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628119
Record name 2-{3-[(Propan-2-yl)oxy]phenyl}[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-57-8
Record name 2-{3-[(Propan-2-yl)oxy]phenyl}[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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